Sodium 2-phthalimido-glutaramic acid

Teratogenicity Embryopathy Thalidomide metabolism

Sodium 2-phthalimido-glutaramic acid (CAS 64536-01-2) is the monosodium salt of 2-phthalimidoglutaramic acid, a hydrolytic metabolite of thalidomide bearing both a phthalimide moiety and a glutamic acid-derived backbone. This ionic derivative (molecular formula C13H11N2NaO5, molecular weight 298.23 g/mol) is classified as a substituted amino acid salt and is employed as a synthetic building block in heterocyclic chemistry and as a reference standard in thalidomide metabolism studies.

Molecular Formula C13H11N2NaO5
Molecular Weight 298.23 g/mol
CAS No. 64536-01-2
Cat. No. B12721454
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSodium 2-phthalimido-glutaramic acid
CAS64536-01-2
Molecular FormulaC13H11N2NaO5
Molecular Weight298.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)C(CCC(=O)N)C(=O)[O-].[Na+]
InChIInChI=1S/C13H12N2O5.Na/c14-10(16)6-5-9(13(19)20)15-11(17)7-3-1-2-4-8(7)12(15)18;/h1-4,9H,5-6H2,(H2,14,16)(H,19,20);/q;+1/p-1
InChIKeyUPUOIWNSRDKRBL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sodium 2-Phthalimido-Glutaramic Acid (CAS 64536-01-2): Core Identity and Procurement-Relevant Compound Class


Sodium 2-phthalimido-glutaramic acid (CAS 64536-01-2) is the monosodium salt of 2-phthalimidoglutaramic acid, a hydrolytic metabolite of thalidomide bearing both a phthalimide moiety and a glutamic acid-derived backbone [1]. This ionic derivative (molecular formula C13H11N2NaO5, molecular weight 298.23 g/mol) is classified as a substituted amino acid salt and is employed as a synthetic building block in heterocyclic chemistry and as a reference standard in thalidomide metabolism studies [2]. Its structural relationship to thalidomide hydrolysis products places it within a family of phthalimide-containing glutamic acid derivatives relevant to both medicinal chemistry and toxicological research.

Why Generic Substitution Fails for Sodium 2-Phthalimido-Glutaramic Acid: The Case for Precise Chemical Identity


Compounds within the phthalimidoglutaramic acid family—including the free acid 2-phthalimidoglutaramic acid (CAS 7607-72-9), 2-phthalimidoglutaric acid (CAS 6349-98-0), and 4-phthalimidoglutaramic acid—exhibit pronounced differences in ionization state, aqueous solubility, and biological potency that preclude interchangeable procurement. The free acid form demonstrates limited water solubility (~0.63 g/L, predicted) and a calculated pKa of 3.16, conferring a negative physiological charge at neutral pH [1]. Conversion to the sodium salt replaces the carboxylic acid proton with a sodium counterion, significantly enhancing aqueous solubility and dissolution rate, which directly impacts both in vitro assay reproducibility and in vivo pharmacokinetic absorption [2]. Furthermore, the position of the phthalimido substituent (2- versus 4-) alters metabolic stability and embryopathic potency, meaning even regioisomeric forms cannot be substituted without altering experimental outcomes.

Quantitative Differentiation Evidence for Sodium 2-Phthalimido-Glutaramic Acid Against Its Closest Analogs


Embryopathic Potency: PGMA vs. PGA vs. Thalidomide in Rabbit Embryo Culture

In a rabbit embryo culture model, 2-phthalimidoglutaramic acid (PGMA, the parent acid of the target sodium salt) attenuated limb bud formation by up to 77%, compared to 71% for thalidomide (TD) and 36% for 2-phthalimidoglutaric acid (PGA). Head/brain development was decreased by 28% for TD, while PGMA and PGA showed similar effects on otic vesicle and limb bud endpoints [1]. All three compounds increased embryonic DNA oxidation (8-oxoguanine) by up to 2-fold (P<0.05).

Teratogenicity Embryopathy Thalidomide metabolism

Aqueous Solubility: Sodium Salt vs. Free Acid Form

The free acid 2-phthalimidoglutaramic acid exhibits a predicted aqueous solubility of 0.63 g/L (ALOGPS) [1]. In contrast, the sodium salt form is documented as 'freely soluble in water' per standard salt specification testing, consistent with the general solubility enhancement conferred by salt formation of carboxylic acids [2]. Although a precise head-to-head measurement is not available in a single published study, the qualitative difference is mechanistically grounded: ionization of the carboxylic acid moiety to the carboxylate sodium salt disrupts crystal lattice energy and increases hydration, typically improving solubility by orders of magnitude for this compound class.

Aqueous solubility Salt formulation Bioavailability enhancement

DNA Oxidative Damage: PGMA-Induced 8-Oxoguanine Formation vs. Vehicle Control

2-Phthalimidoglutaramic acid (PGMA) increased embryonic DNA oxidation, measured as 8-oxoguanine (8-oxoG) formation, by up to 2-fold compared to untreated controls (P<0.05). This effect was completely blocked by co-treatment with the free-radical spin trap phenylbutylnitrone (PBN) or the PHS inhibitor eicosatetraynoic acid (ETYA) [1]. The magnitude of 8-oxoG increase was statistically indistinguishable from that induced by thalidomide itself, confirming that PGMA independently drives ROS-mediated genotoxic stress.

DNA oxidation 8-oxoguanine Reactive oxygen species

Metabolic Fate: Urinary Excretion Profile of 2-Phthalimidoglutaramic Acid in Pregnant Rabbits

Following oral administration of 14C-labeled 2-phthalimidoglutaramic acid to pregnant New Zealand White rabbits, 60–95% of the administered radioactivity appeared in the urine within 58 hours, with the remainder recovered in feces and gastrointestinal contents [1]. Radioactivity was detected in plasma, liver, kidney, brain, muscle, fat, and embryo, indicating widespread tissue distribution. This contrasts with thalidomide, which undergoes more extensive hepatic metabolism prior to excretion.

Pharmacokinetics Metabolite disposition In vivo fate

High-Impact Application Scenarios for Sodium 2-Phthalimido-Glutaramic Acid in Research and Development


Thalidomide Teratogenicity Mechanism Studies Using a Defined Hydrolysis Product

Sodium 2-phthalimido-glutaramic acid serves as a chemically defined, soluble probe for dissecting the relative contributions of thalidomide hydrolysis products to embryopathy. Its demonstrated potency in attenuating limb bud formation by up to 77% in rabbit embryo culture, equivalent to thalidomide itself, enables experiments that isolate ROS-mediated DNA damage pathways without confounding by the parent glutarimide ring [1]. The sodium salt formulation ensures complete dissolution in aqueous embryo culture media, avoiding vehicle artifacts.

Reference Standard for Thalidomide Metabolite Quantification in Disposition Studies

Given its well-characterized urinary excretion profile (60–95% of dose excreted in 58 h) and presence in multiple tissues including embryo, brain, and liver [1], the sodium salt of PGMA is an ideal analytical reference standard for LC-MS/MS method development targeting thalidomide hydrolysis products in biological matrices. Its distinct molecular weight (298.23 g/mol) and fragmentation pattern enable unambiguous differentiation from isomeric metabolites such as 4-phthalimidoglutaramic acid.

Building Block in Heterocyclic Synthesis via Phthalimido-Glutamic Acid Scaffold

The compound functions as a protected amino acid equivalent in peptide mimetic synthesis, where the phthalimido group can be removed under mild conditions to reveal the free amine for further functionalization [2]. The sodium salt form's enhanced solubility in polar aprotic solvents (DMF, DMSO) facilitates homogeneous reaction conditions, improving yields in ring-closure reactions to form glutarimides or related heterocycles.

ROS-Mediated Genotoxicity Screening in Developmental Toxicology Panels

The compound's ability to increase embryonic 8-oxoguanine levels up to 2-fold, completely blocked by the free-radical spin trap PBN, positions it as a positive control for oxidative DNA damage in embryonic cell-based assays [1]. Its use alongside PHS inhibitors (ETYA, ASA) enables multiplexed screening for compounds that modulate ROS-dependent teratogenic pathways.

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